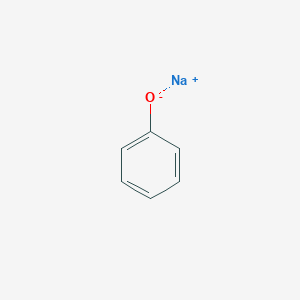

フェノキシドナトリウム

概要

説明

Sodium phenoxide, also known as sodium phenolate, is an organic compound with the chemical formula NaOC₆H₅. It is a white crystalline solid and the sodium salt of phenol. Sodium phenoxide is commonly used as a precursor to various organic compounds, including aryl ethers .

Synthetic Routes and Reaction Conditions:

Reaction with Sodium Hydroxide: The most common method to produce sodium phenoxide is by treating phenol with sodium hydroxide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{ONa} + \text{H}_2\text{O} ]

Reaction with Sodium Metal: Anhydrous sodium phenoxide can be prepared by reacting phenol with sodium metal: [ \text{C}_6\text{H}_5\text{OH} + \text{Na} \rightarrow \text{C}_6\text{H}_5\text{ONa} + \frac{1}{2}\text{H}_2 ]

Alkaline Fusion of Benzenesulfonic Acid: Sodium phenoxide can also be produced by the alkaline fusion of benzenesulfonic acid: [ \text{C}_6\text{H}_5\text{SO}_3\text{Na} + 2\text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{ONa} + \text{Na}_2\text{SO}_3 + \text{H}_2\text{O} ]

Industrial Production Methods:

- The industrial production of sodium phenoxide typically involves the reaction of phenol with sodium hydroxide in large-scale reactors. The process is optimized for high yield and purity .

Types of Reactions:

Acid-Base Reactions: Sodium phenoxide is a moderately strong base. It can be protonated to form phenol: [ \text{C}_6\text{H}_5\text{ONa} + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{OH} + \text{NaCl} ]

Alkylation: Sodium phenoxide reacts with alkyl halides to form alkyl phenyl ethers: [ \text{C}_6\text{H}_5\text{ONa} + \text{RBr} \rightarrow \text{C}_6\text{H}_5\text{OR} + \text{NaBr} ]

Acylation: It reacts with acyl chlorides to form phenyl esters: [ \text{C}_6\text{H}_5\text{ONa} + \text{RCOCl} \rightarrow \text{RCOOC}_6\text{H}_5 + \text{NaCl} ]

Electrophilic Aromatic Substitution: Sodium phenoxide undergoes electrophilic aromatic substitution reactions, such as carboxylation with carbon dioxide to form 2-hydroxybenzoate: [ \text{C}_6\text{H}_5\text{ONa} + \text{CO}_2 \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{COONa} ]

Common Reagents and Conditions:

Alkyl Halides: Used in alkylation reactions.

Acyl Chlorides: Used in acylation reactions.

Carbon Dioxide: Used in carboxylation reactions.

Major Products:

Alkyl Phenyl Ethers: Formed from alkylation.

Phenyl Esters: Formed from acylation.

2-Hydroxybenzoate: Formed from carboxylation.

Chemistry:

- Sodium phenoxide is used as a precursor in the synthesis of aryl ethers and metal phenolates. It is also involved in the preparation of phenyl ethers .

Biology and Medicine:

- Sodium phenoxide serves as an antiseptic due to its ability to interfere with the cell membranes of microorganisms .

Industry:

科学的研究の応用

アリールエーテルの前駆体

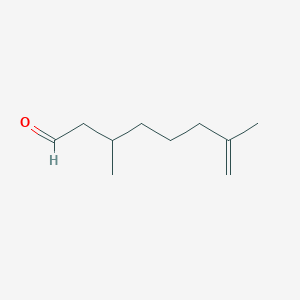

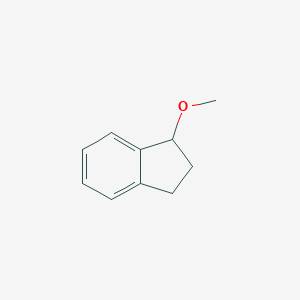

フェノキシドナトリウムは、アリールエーテルなどの多くの他の有機化合物の前駆体として使用されます . アリールエーテルは、2つのアリール基に結合した酸素原子であるエーテル基を含む化学化合物のクラスです。医薬品、ポリマー、染料の分野で幅広い用途があります。

フェニルエーテルと金属フェノレートの調製

フェノキシドナトリウムは、フェニルエーテルと金属フェノレートの調製に関与しています . フェニルエーテルは、医薬品、香料、染料などのさまざまな化学製品に使用されています。金属フェノレートは、触媒、表面コーティング、材料科学など、さまざまな用途で使用されています。

消毒剤

フェノキシドナトリウムは消毒剤として役立ちます . 消毒剤は、微生物の成長を止めるか遅らせる物質です。感染を防ぐために、医療現場でよく使用されます。

有機合成

フェノキシドナトリウムは、有機合成で使用されます . 有機合成は、有機化合物の調製方法です。有機化学の研究に基づいた科学であり、有機化学は、定義上、炭素原子を含む有機化合物の構造、特性、組成、反応、合成を科学的に研究する化学の分野です。

水素貯蔵材料

フェノキシドナトリウムは、高い水素容量と強化された熱力学的特性により、潜在的に有望な水素貯蔵材料です . フェノキシドナトリウムの可逆的な水素の取り込みと放出に対する高い速度論的障壁のため、効率的な触媒はまだ不足しています .

触媒的水素化

フェノキシドナトリウムは、触媒的水素化プロセスで使用できます . このプロセスでは、室温でもフェノキシドナトリウムの固体状態の水素化に積極的に反応する、シンプルながらも効果的なルテニウム系触媒が特定されました<a aria-label="4

作用機序

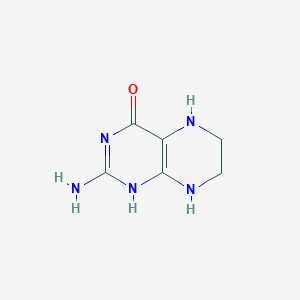

Target of Action

Sodium phenoxide, also known as sodium phenolate, is an organic compound with the formula NaOC6H5 . Its primary target is the phenol molecule, as it is the conjugate base of phenol . It is used as a precursor to many other organic compounds, such as aryl ethers .

Mode of Action

Sodium phenoxide interacts with its targets through a series of chemical reactions. It is a moderately strong base . When acidified, it gives phenol . The acid-base behavior is complicated by homoassociation, reflecting the association of phenol and phenoxide . Sodium phenoxide reacts with alkylating agents to afford alkyl phenyl ethers . The conversion is an extension of the Williamson ether synthesis . With acylating agents, one obtains phenyl esters .

Biochemical Pathways

Sodium phenoxide is involved in several biochemical pathways. For example, it reacts with carbon dioxide to form 2-hydroxybenzoate, the conjugate base of salicylic acid . In general, however, electrophiles irreversibly attack the oxygen center in phenoxide .

Pharmacokinetics

Its molecular weight is 11609 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of sodium phenoxide’s action is the production of various organic compounds. For example, it can produce alkyl phenyl ethers when it reacts with alkylating agents . It can also produce phenyl esters when it reacts with acylating agents .

Action Environment

The action of sodium phenoxide can be influenced by environmental factors. For example, the presence of other reactants, such as alkylating agents or acylating agents, can affect the products of its reactions . Additionally, the pH of the environment can affect its acid-base behavior .

生化学分析

Biochemical Properties

Sodium phenoxide plays a significant role in biochemical reactions. It acts as a moderately strong base . It is known to react with alkylating agents to afford alkyl phenyl ethers . This conversion is an extension of the Williamson ether synthesis . The nature of these interactions involves the donation of an electron pair from sodium phenoxide to an electrophilic substrate, leading to the formation of new carbon-carbon or carbon-oxygen bonds .

Cellular Effects

It is known that sodium phenoxide can react with certain types of electrophilic aromatic substitutions . For example, it reacts with carbon dioxide to form 2-hydroxybenzoate, the conjugate base of salicylic acid . This suggests that sodium phenoxide may influence cellular processes by participating in biochemical reactions that lead to the formation of other biologically active compounds.

Molecular Mechanism

Sodium phenoxide exerts its effects at the molecular level through various mechanisms. One key mechanism is its ability to undergo nucleophilic aromatic substitution reactions . In these reactions, sodium phenoxide donates an electron pair to an electrophilic substrate, leading to the formation of new bonds . This mechanism is central to its role in the synthesis of aryl ethers .

Temporal Effects in Laboratory Settings

It is known that sodium phenoxide is a stable compound . Its stability allows it to participate in reactions over extended periods without significant degradation .

Metabolic Pathways

Sodium phenoxide is involved in several metabolic pathways. It is known to react with carbon dioxide to form 2-hydroxybenzoate, the conjugate base of salicylic acid . This reaction suggests that sodium phenoxide may be involved in the metabolism of phenolic compounds.

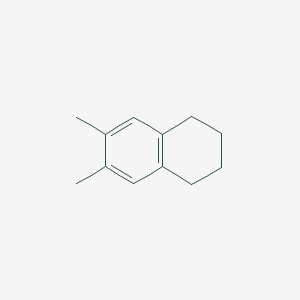

類似化合物との比較

Potassium Phenoxide (KOC₆H₅): Similar to sodium phenoxide but with potassium as the counterion.

Phenol (C₆H₅OH): The parent compound of sodium phenoxide.

Sodium Methoxide (NaOCH₃): Another sodium alkoxide with a methoxy group instead of a phenoxy group.

Uniqueness:

- Sodium phenoxide is unique due to its aromatic nature and the resonance stabilization of the phenoxide ion. This makes it more reactive in electrophilic aromatic substitution reactions compared to aliphatic alkoxides like sodium methoxide .

特性

IUPAC Name |

sodium;phenoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESLWCLHZZISNB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

108-95-2 (Parent) | |

| Record name | Phenolate sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4027072 | |

| Record name | Sodium phenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium phenolate, solid appears as a white to reddish colored solid in the form of crystalline rods. Used as an antiseptic and in organic synthesis., Colorless solid; [Merck Index] White deliquescent solid; [Hawley] White to reddish deliquescent solid; [HSDB] Powder; [MSDSonline] | |

| Record name | SODIUM PHENOLATE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1518 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium phenolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in water, Soluble in alcohol, Soluble in acetone | |

| Record name | SODIUM PHENOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Sodium phenolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White, deliquescent crystals, Hygroscopic crystals | |

CAS No. |

139-02-6, 75199-12-1 | |

| Record name | SODIUM PHENOLATE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1518 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenolate sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium phenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium phenoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 4-hydroxy-, polymer with formaldehyde and 4,4'-sulfonylbis[phenol], sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOLATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NC0T56V35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM PHENOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

384 °C | |

| Record name | SODIUM PHENOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

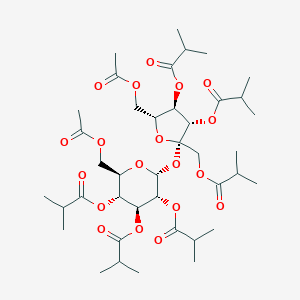

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

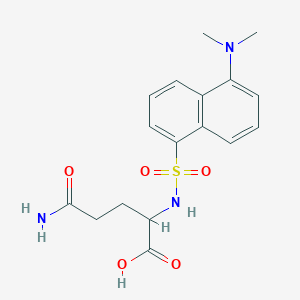

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sodium phenoxide?

A1: Sodium phenoxide (C6H5ONa) has a molecular weight of 116.09 g/mol.

Q2: How does the structure of sodium phenoxide influence its reactivity?

A2: The electron density on the oxygen atom plays a crucial role in the reactivity of sodium phenoxide. This electron density is influenced by the nature of the cation and the presence of solvents. For instance, the electron density on oxygen is less affected by ion-pairing with sodium compared to sulfur in sodium thiophenoxide. [] This difference in electron density affects their respective reactivities in nucleophilic substitution reactions.

Q3: What is the crystal structure of solvent-free sodium phenoxide?

A3: Solvent-free sodium phenoxide crystallizes as a polymer, forming a polymeric chain in the [0 0 1] direction. [] The sodium atoms in this structure have low coordination numbers, making them prone to coordinating with oxygen-containing ligands.

Q4: How do solvents affect the crystal structure of sodium phenoxide?

A4: Solvents containing oxygen can break the polymeric chain of solvent-free sodium phenoxide by coordinating with the sodium atoms. For example, in THF, sodium phenoxide forms a structure with an Na6O6 core, while in N,N,N′,N′-tetramethyl urea (TMU), it forms an Na4O4 heterocubane. []

Q5: What is the role of hydrogen bonding in the crystal structure of sodium phenoxide hydrates?

A5: In both the monohydrate and trihydrate forms of sodium phenoxide, hydrogen bonding plays a significant role in stabilizing the crystal structures. [] In the monohydrate, hydrogen bonds link the oxygen atoms of water and phenoxide ions, while in the trihydrate, hydrogen bonds connect the phenoxide ions to the layers formed by the sodium ions and water molecules.

Q6: How does sodium phenoxide react with carbon dioxide?

A6: Sodium phenoxide reacts with carbon dioxide in a process known as the Kolbe-Schmitt reaction. [, , ] This reaction is commercially significant for producing salicylic acid and p-hydroxybenzoic acid.

Q7: What are the key intermediates in the Kolbe-Schmitt reaction involving sodium phenoxide?

A7: Theoretical studies using DFT calculations suggest that the Kolbe-Schmitt reaction proceeds through several intermediates. [] Initially, carbon dioxide attacks the polarized O-Na bond of sodium phenoxide, forming a NaPh-CO2 complex. Subsequent electrophilic attack on the aromatic ring leads to the formation of ortho-substituted intermediates, which ultimately rearrange to form sodium salicylate.

Q8: What factors influence the regioselectivity of the Kolbe-Schmitt reaction?

A8: The regioselectivity of the Kolbe-Schmitt reaction, i.e., the preference for carboxylation at the ortho or para position of the phenoxide, is influenced by various factors, including the solvent, the cation, and the reaction conditions. [, ] For instance, using polar aprotic solvents like DMF promotes carboxylation at the para position, even with sodium phenoxide.

Q9: How do polyethers affect the carboxylation of sodium phenoxide?

A9: Polyethers with three or more ether linkages have been shown to affect both the regioselectivity and the yield of the carboxylation reaction. [] The chelation of sodium phenoxide with these polyethers likely alters the electronic environment of the phenoxide, influencing the site of electrophilic attack by CO2.

Q10: How is sodium phenoxide used in the synthesis of poly(organophosphazenes)?

A10: Sodium phenoxide reacts with poly(dichlorophosphazene) to substitute chlorine atoms with phenoxy groups, resulting in the formation of poly(organophosphazenes). [, ] This reaction allows for the tuning of the polymer properties, such as its glass transition temperature (Tg), by controlling the degree of substitution.

Q11: Can sodium phenoxide be used to initiate anionic polymerization?

A11: Yes, studies have demonstrated the effectiveness of sodium phenoxide and its derivatives as initiators for the anionic ring-opening polymerization (AROP) of β-butyrolactone. [] The basicity and nucleophilicity of the phenoxide initiator influence the polymerization mechanism and the resulting polymer's end groups.

Q12: How does sodium phenoxide participate in hydrogen storage applications?

A12: Research has investigated the potential of sodium phenoxide, in conjunction with cyclohexanolate, for hydrogen storage applications. [] The pair demonstrates reversible hydrogen uptake and release properties. The replacement of hydrogen in the -OH group of phenol with sodium significantly lowers the enthalpy change during dehydrogenation, making the process more thermodynamically favorable.

Q13: How does sodium phenoxide act as a catalyst in organic synthesis?

A13: Sodium phenoxide, when combined with phosphine oxides, acts as a highly active Lewis base catalyst in the Mukaiyama aldol reaction, facilitating the formation of carbon-carbon bonds. [] This catalytic system exhibits high efficiency and selectivity, even at low catalyst loadings.

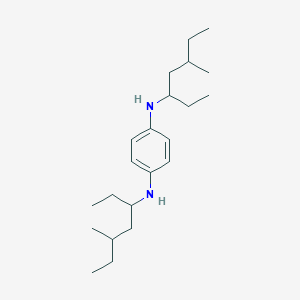

Q14: How does sodium phenoxide participate in nucleophilic substitution reactions?

A14: Sodium phenoxide serves as a nucleophile in various substitution reactions. [, , , , , ] For instance, it reacts with alkyl halides to produce ethers via the Williamson ether synthesis. The reaction rate and selectivity are influenced by factors like solvent, temperature, and the presence of phase-transfer catalysts.

Q15: Can sodium phenoxide facilitate the opening of epoxide rings?

A15: Yes, sodium phenoxide, in the presence of β-cyclodextrin, can regioselectively open the epoxide ring of aromatic 2,3-epoxy alcohols in aqueous solutions. [] This method offers a mild and efficient route to synthesize 3-(aryloxy)propane-1,2-diols.

Q16: How is the concentration of propagating species in tetrahydrofuran polymerization initiated by sodium phenoxide determined?

A16: The concentration of propagating species can be determined using a spectroscopic method. [, ] This involves reacting the propagating species with an excess of sodium phenoxide, leading to the incorporation of a phenyl ether group at the polymer chain end. The concentration of the phenyl ether groups, and hence the propagating species, can then be quantified using UV-Vis spectroscopy.

Q17: How does the adsorption of sodium phenoxide on char surfaces occur?

A17: Studies have shown that the adsorption of sodium phenoxide on char surfaces primarily follows the Langmuir model, indicating monolayer coverage. [] The adsorption process is primarily physical, although there may be contributions from chemisorption.

Q18: How can the adsorption or oxidation of phenol during the electrochemical regeneration of sodium phenoxide be mitigated?

A19: The introduction of solid manganese dioxide into the electrolyte can partially inhibit phenol adsorption and oxidation at the anode during electrochemical regeneration. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride](/img/structure/B86507.png)